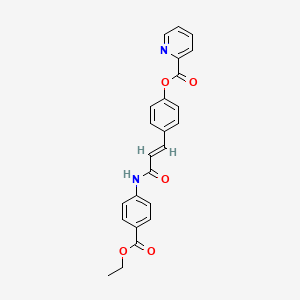

(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate

Description

Properties

IUPAC Name |

[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5/c1-2-30-23(28)18-9-11-19(12-10-18)26-22(27)15-8-17-6-13-20(14-7-17)31-24(29)21-5-3-4-16-25-21/h3-16H,2H2,1H3,(H,26,27)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVYHBHJSHXDER-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethoxycarbonyl)aniline with an appropriate aldehyde to form the corresponding Schiff base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., NaBH₄, LiAlH₄), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Scientific Research Applications

(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

- (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline

- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol

Uniqueness

(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Biological Activity

The compound (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C20H21N3O4

- Molecular Weight : 367.40 g/mol

- IUPAC Name : (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2.5 | Induces apoptosis and cell cycle arrest |

| HeLa (Cervical Cancer) | 3.0 | DNA damage and inhibition of replication |

| A2780 (Ovarian Cancer) | 2.8 | Disruption of mitotic spindle formation |

| HepG2 (Liver Cancer) | 1.5 | Activation of caspase pathways |

The compound exhibited significant cytotoxicity towards these cancer cell lines, with IC50 values ranging from 1.5 to 3.0 µM, indicating potent antiproliferative properties.

The mechanism by which (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate exerts its biological effects appears to involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases and PARP.

- Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound leads to an accumulation of cells in the G2/M phase, suggesting interference with mitotic processes.

- DNA Damage : The compound causes DNA strand breaks, which are critical for its antiproliferative activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Variations in substituents on the phenyl rings and modifications to the ethoxycarbonyl group have been systematically studied:

- Substituent Variations : Compounds with electron-donating groups on the phenyl rings showed enhanced activity compared to those with electron-withdrawing groups.

- Ethoxycarbonyl Modifications : Alterations in the ethoxycarbonyl group led to changes in solubility and bioavailability, impacting overall efficacy.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : In a preclinical model using MDA-MB-231 xenografts, administration of (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate resulted in a significant reduction in tumor volume compared to controls.

- Case Study 2 : A combination therapy study demonstrated that this compound enhances the efficacy of existing chemotherapeutics, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step protocol involving:

- Step 1 : Formation of the acryloyl chloride intermediate (e.g., (E)-3-(4-methoxyphenyl)acryloyl chloride) under anhydrous conditions using thionyl chloride (SOCl₂) as a chlorinating agent.

- Step 2 : Coupling with a picolinate ester derivative using triethylamine (Et₃N) as a base in tetrahydrofuran (THF) at room temperature .

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of acryloyl chloride to picolinate), control reaction temperature (20–25°C), and purify via silica column chromatography (ethyl acetate/hexane gradients) .

Q. How can the structural identity of this compound be confirmed experimentally?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., ester C=O at ~1720 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity and stability?

- Purity : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Stability : Accelerated stability studies under varied pH (2–9), temperature (4–40°C), and light exposure. Monitor degradation via LC-MS .

Advanced Research Questions

Q. How can molecular docking predict the biological target interactions of this compound?

- Protocol :

- Software : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency .

- Preparation : Optimize the ligand geometry with Gaussian 09 (B3LYP/6-31G*), generate grid maps around putative binding sites (e.g., enzyme active sites), and run 50 docking trials with Lamarckian genetic algorithms .

- Validation : Compare binding affinities (ΔG values) with known inhibitors and validate via molecular dynamics simulations (e.g., GROMACS) .

Q. What density-functional theory (DFT) parameters are critical for studying its electronic properties?

- Approach :

- Functional Selection : B3LYP hybrid functional with a 6-311++G(d,p) basis set to model electron correlation and frontier molecular orbitals (HOMO-LUMO gap) .

- Key Outputs : Electrostatic potential maps, Mulliken charges, and polarizability values to predict reactivity and intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Strategy :

- Modification Sites : Introduce substituents at the ethoxycarbonyl group (e.g., halogenation for increased lipophilicity) or the picolinate moiety (e.g., methyl groups for steric effects) .

- Biological Testing : Screen derivatives against target assays (e.g., kinase inhibition) and correlate substituent effects with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.